4-(2-Bromoethoxy)phenol 4-(2-Bromoethoxy)phenol
Brand Name: Vulcanchem
CAS No.: 31406-95-8
VCID: VC2359898
InChI: InChI=1S/C8H9BrO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2
SMILES: C1=CC(=CC=C1O)OCCBr
Molecular Formula: C8H9BrO2
Molecular Weight: 217.06 g/mol

4-(2-Bromoethoxy)phenol

CAS No.: 31406-95-8

Cat. No.: VC2359898

Molecular Formula: C8H9BrO2

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Bromoethoxy)phenol - 31406-95-8

Specification

CAS No. 31406-95-8
Molecular Formula C8H9BrO2
Molecular Weight 217.06 g/mol
IUPAC Name 4-(2-bromoethoxy)phenol
Standard InChI InChI=1S/C8H9BrO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2
Standard InChI Key YKHKGUAWZWOFDH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1O)OCCBr
Canonical SMILES C1=CC(=CC=C1O)OCCBr

Introduction

Chemical Structure and Properties

4-(2-Bromoethoxy)phenol is an organic compound with the molecular formula C8H9BrO2 and a molecular weight of 217.06 g/mol . Its structure consists of a phenol group (an aromatic ring with a hydroxyl group) and a bromoethoxy group attached at the para position. This structural arrangement contributes to its distinctive chemical reactivity and physical properties.

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that define its behavior in various environments. The following table summarizes the key properties of 4-(2-Bromoethoxy)phenol:

PropertyValueSource
Molecular FormulaC8H9BrO2
Molecular Weight217.06 g/mol
CAS Number31406-95-8
IUPAC Name4-(2-bromoethoxy)phenol
InChI KeyYKHKGUAWZWOFDH-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1O)OCCBr
Physical StateSolid
Signal Word (GHS)Danger

The compound's structure features a hydroxyl group on one end of the aromatic ring and a bromoethoxy substituent at the para position, which significantly influences its chemical behavior. The presence of these functional groups creates sites for various chemical transformations and interactions.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-(2-Bromoethoxy)phenol, making it accessible for research and industrial applications.

Common Synthetic Approaches

One common synthetic route involves the reaction of 4-hydroxyphenol with 2-bromoethanol in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the carbon atom bonded to the bromine in 2-bromoethanol.

Another method utilizes palladium-catalyzed hydrogenation. In this process, 2-(4-benzyloxy-phenoxy)-ethyl bromide is dissolved in tetrahydrofuran (THF) and ethanol, and then hydrogenated in the presence of palladium on carbon (Pd/C) under high pressure. The reaction mixture is filtered and concentrated to yield 4-(2-Bromoethoxy)phenol with high purity.

A related synthetic approach, described in a patent for producing 4-(2′-methoxyethyl)phenol, could be adapted for this compound. This method involves brominating 4-hydroxyacetophenone to produce alpha-bromo-4-hydroxyacetophenone, followed by additional transformations .

Chemical Reactivity

4-(2-Bromoethoxy)phenol demonstrates significant chemical reactivity, particularly due to its functional groups that can participate in various transformations.

Key Reaction Pathways

The compound undergoes several notable chemical reactions:

  • Oxidation Reactions: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.

  • Reduction Reactions: The bromoethoxy group can be reduced to form the corresponding ethoxy derivative.

  • Substitution Reactions: The bromine atom in the bromoethoxy group serves as an excellent leaving group, facilitating substitution with various nucleophiles such as amines or thiols to form new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.

Reaction Mechanism Insights

The reactivity of 4-(2-Bromoethoxy)phenol is largely determined by the electronic properties of its functional groups. The phenolic hydroxyl group acts as an electron donor, activating the aromatic ring toward electrophilic substitution reactions. Meanwhile, the bromoethoxy group can participate in nucleophilic substitution reactions, making the compound a versatile building block for synthetic chemistry .

Applications in Organic Synthesis

4-(2-Bromoethoxy)phenol serves as a valuable intermediate in organic synthesis due to its reactive functional groups and structure.

Synthetic Building Block

The compound is extensively used as a building block in the synthesis of more complex molecules . Its utility stems from:

  • Versatile Reactivity: The presence of both a phenol group and a bromoethoxy group allows for selective functionalization at different sites .

  • Functional Group Compatibility: It can be incorporated into various reaction schemes without significant interference from other reactive components .

  • Structural Diversity: The compound enables the introduction of specific structural elements into target molecules, facilitating the design of compounds with tailored properties.

Industrial Applications

In industrial settings, 4-(2-Bromoethoxy)phenol finds use in the synthesis of:

  • Pharmaceuticals: As a precursor in the development of medicinal compounds .

  • Agrochemicals: In the formulation of agricultural chemicals .

  • Specialty Chemicals: For the production of materials with specific functional properties .

  • Polymers and Surfactants: As a component in polymer synthesis and surfactant formulation .

  • Organic Dyes: In the preparation of specialized dyes and colorants .

Biological Activity and Research Applications

Research into the biological activity of 4-(2-Bromoethoxy)phenol has revealed several potential applications in biological and medical contexts.

Scientific Research Applications

The compound has demonstrated utility in various scientific disciplines:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds due to its reactive bromoethoxy group.

  • Biology: It is utilized in molecular modeling and simulation studies to understand the interactions of phenolic compounds with biological molecules.

  • Material Science: The compound contributes to the development of novel materials with specific functional properties.

Biological Properties

While specific data on 4-(2-Bromoethoxy)phenol's biological activity is limited, related phenolic compounds have shown:

  • Antioxidant Properties: The phenolic structure can potentially contribute to free radical scavenging activities.

  • Antimicrobial Effects: Similar phenolic ethers have demonstrated activity against various microbial pathogens.

  • Potential Pharmaceutical Applications: The compound's structure makes it a candidate for developing bioactive molecules with specific therapeutic targets .

Comparison with Similar Compounds

Understanding 4-(2-Bromoethoxy)phenol in relation to structurally similar compounds provides valuable insights into its unique properties and applications.

Structural Analogs

Several compounds share structural similarities with 4-(2-Bromoethoxy)phenol:

  • 4-(2-Bromoethyl)phenol: Differs in having a direct carbon-carbon bond instead of an ether linkage between the aromatic ring and the bromoethyl group, affecting its reactivity and physical properties .

  • 4-(4-Bromophenoxy)phenol: Contains a more complex diphenyl ether structure with a bromine substituent, resulting in different chemical behavior and applications .

  • 1,4-Bis(2-bromoethoxy)benzene: Features two bromoethoxy groups on a benzene ring without a hydroxyl group, leading to distinct chemical properties and reactivity patterns .

The unique combination of a phenol group and a bromoethoxy group in 4-(2-Bromoethoxy)phenol provides a versatile platform for various chemical modifications and applications that distinguish it from these related compounds.

Analytical Characterization

The identification and purity assessment of 4-(2-Bromoethoxy)phenol can be accomplished through various analytical techniques.

Spectroscopic Analysis

Standard analytical methods for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through characteristic chemical shifts of protons and carbon atoms .

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, particularly the O-H stretching of the phenol group and C-O stretching of the ether linkage.

  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern, offering insights into structural features .

  • X-ray Crystallography: Determines the three-dimensional structure in crystalline form, providing precise structural information .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator